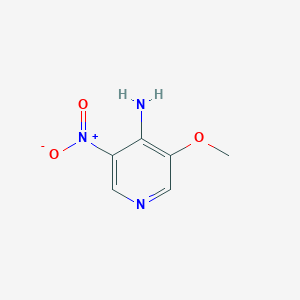

3-Methoxy-5-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

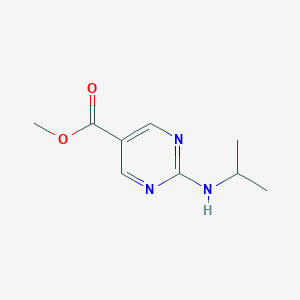

The compound 3-Methoxy-5-nitropyridin-4-amine is a derivative of nitropyridine, which is a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of nitro and methoxy groups on the pyridine ring can significantly alter the chemical behavior of these compounds, making them interesting subjects for synthesis and reaction studies.

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves multiple steps, including substitution, nitration, and ammoniation reactions. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and results in a compound with a similar structure to 3-Methoxy-5-nitropyridin-4-amine . Another related compound, 2-amino-3-nitropyridine-6-methoxy, was synthesized from 2,6-dichloropyridine with an overall yield of 60.6%, showcasing the feasibility of obtaining such derivatives . Additionally, 2-Amino-6-methoxy-3-nitropyridine was synthesized using a one-pot method from 2,6-dichloro-3-nitropyridine, which further demonstrates the synthetic accessibility of methoxy-nitropyridine compounds .

Molecular Structure Analysis

X-ray and spectroscopic analyses are crucial for determining the molecular structure of nitropyridine derivatives. For example, the structural features of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied using X-ray analysis, IR, NMR, and electronic spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Nitropyridine derivatives undergo various chemical reactions, including rearrangements and nucleophilic substitutions. The study of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones revealed that these compounds react with triethylamine to give imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Moreover, the nitration of secondary amines with nitropyridine derivatives, such as 4-chloro-5-methoxy-2-nitropyridazin-3-one, has been shown to proceed under mild conditions, yielding N-nitramines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their functional groups. The study of kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates with alicyclic amines provides insights into the reactivity patterns of nitro-substituted compounds . The optical properties of these compounds, such as absorption and fluorescence, are also of interest, as demonstrated by the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which showed absorption and fluorescence maxima at specific wavelengths .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Reactivity and Cycloaddition Reactions

The compound's reactivity in cycloaddition reactions has also been studied, highlighting the potential of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions. This research found that nitropyridyl isocyanates readily undergo cycloaddition reactions, leading to the synthesis of tetrazolinones and substituted amines, demonstrating the compound's versatility in creating a wide range of chemical structures (Holt & Fiksdahl, 2007).

Novel Pathways to Pyridines

Explorations into substitution reactions of nitropyridines have unveiled new pathways to synthesize 2,5-disubstituted pyridines, providing insights into the compound's utility in generating diverse pyridine derivatives. This includes the successful substitution of sulfonate groups by various nucleophiles, opening up new routes for the synthesis of methoxy-, ethoxy-, and amino-substituted pyridines with high yields (Bakke & Sletvold, 2003).

Amination and Nitration Processes

Significant research has also been conducted on the N-nitration of secondary amines using derivatives of 3-Methoxy-5-nitropyridin-4-amine, showcasing its role in producing N-nitramines under mild conditions. This highlights its potential in synthesizing nitro compounds and N-oxides, further contributing to the compound's versatility in organic synthesis and chemical research (Park et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-nitropyridin-4-amine | |

CAS RN |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)